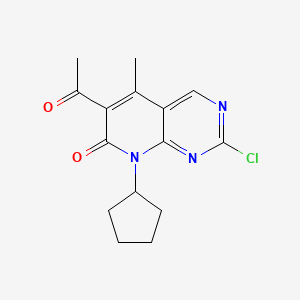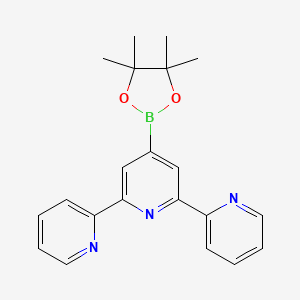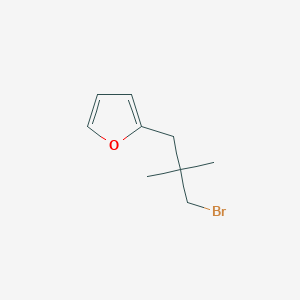
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle est un composé organique complexe qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de groupes tert-butyle, fluoro, méthylsulfonamido et trifluorométhyle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
La synthèse du 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques. Le processus commence généralement par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses réactions chimiques pour former le produit final. Les voies de synthèse courantes incluent :
Réactions de substitution nucléophile : Ces réactions impliquent la substitution d’un groupe partant par un nucléophile, souvent dans des conditions basiques.
Réactions d’amidation : La formation de liaisons amides par réaction d’amines avec des acides carboxyliques ou leurs dérivés.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces réactions pour la synthèse à grande échelle, en garantissant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Le 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Applications de la recherche scientifique
Le 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction en synthèse organique, permettant la création de molécules plus complexes.
Biologie : La structure unique du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et influençant diverses voies biochimiques. La présence de groupes fonctionnels tels que le tert-butyle et le trifluorométhyle améliore son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent ceux qui présentent des groupes fonctionnels analogues, tels que :
- 6-(trifluorométhyl)pyridine de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle
- 6-(trifluorométhyl)quinoléine de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs propriétés chimiques et applications spécifiques. La combinaison unique de groupes fonctionnels dans le 6-(trifluorométhyl)picolinate de 2-(tert-butyl)-5-(2-((3-fluoro-4-(méthylsulfonamido)benzyl)amino)-2-oxoéthoxy)phényle le distingue, offrant des avantages distincts dans diverses applications scientifiques et industrielles .
Propriétés
Formule moléculaire |
C27H27F4N3O6S |
|---|---|
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
[2-tert-butyl-5-[2-[[3-fluoro-4-(methanesulfonamido)phenyl]methylamino]-2-oxoethoxy]phenyl] 6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C27H27F4N3O6S/c1-26(2,3)18-10-9-17(13-22(18)40-25(36)21-6-5-7-23(33-21)27(29,30)31)39-15-24(35)32-14-16-8-11-20(19(28)12-16)34-41(4,37)38/h5-13,34H,14-15H2,1-4H3,(H,32,35) |
Clé InChI |
PRNCJKMAIBAVCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)OCC(=O)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)OC(=O)C3=NC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)











